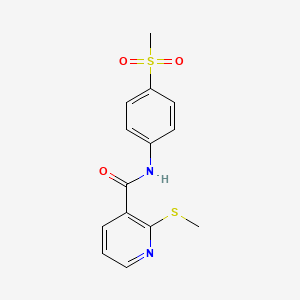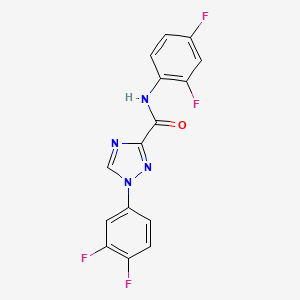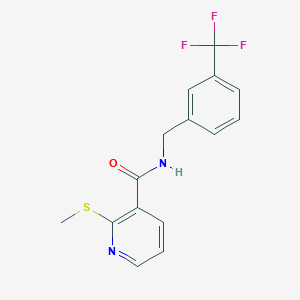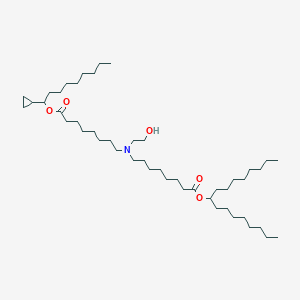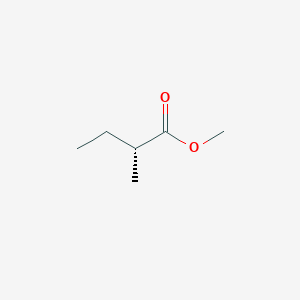
Methyl (R)-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its fruity odor, which makes it a common ingredient in fragrances and flavorings. The compound’s structure consists of a methyl group attached to the ester functional group, which is further connected to a 2-methylbutanoate moiety. This compound is often used in the synthesis of various chemicals and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl ®-2-methylbutanoate can be synthesized through the esterification of ®-2-methylbutanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl ®-2-methylbutanoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ®-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to ®-2-methylbutanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalyst with an alcohol.
Major Products Formed
Hydrolysis: ®-2-methylbutanoic acid and methanol.
Reduction: ®-2-methylbutanol.
Transesterification: A different ester and methanol.
Aplicaciones Científicas De Investigación
Methyl ®-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a starting material in the synthesis of various organic compounds.
Biology: Studied for its role in the metabolism of certain organisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mecanismo De Acción
The mechanism of action of methyl ®-2-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may be metabolized by esterases, leading to the release of ®-2-methylbutanoic acid and methanol. The acid can then participate in various metabolic pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Methyl ®-2-methylbutanoate can be compared with other esters such as ethyl acetate, methyl acetate, and butyl acetate. While these compounds share similar functional groups, methyl ®-2-methylbutanoate is unique due to its specific structure and stereochemistry, which can influence its reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Methyl acetate
- Butyl acetate
Propiedades
Fórmula molecular |
C6H12O2 |
|---|---|
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
methyl (2R)-2-methylbutanoate |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3/t5-/m1/s1 |
Clave InChI |
OCWLYWIFNDCWRZ-RXMQYKEDSA-N |
SMILES isomérico |
CC[C@@H](C)C(=O)OC |
SMILES canónico |
CCC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


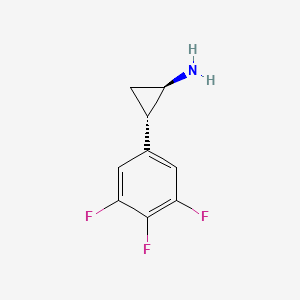

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363729.png)

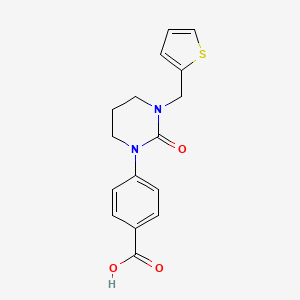
![N-[4-(methylsulfonyl)phenyl]-6-(1H-pyrazol-1-yl)nicotinamide](/img/structure/B13363742.png)
![2-(4-{2-oxo-2-[4-(5H-thiochromeno[2,3-b]pyridin-5-ylidene)-1-piperidinyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B13363745.png)
![Ethyl 1-[(4-bromo-3-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13363753.png)
